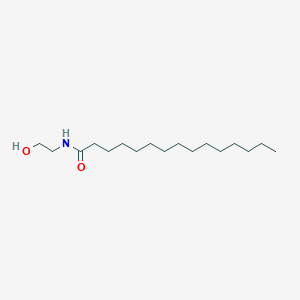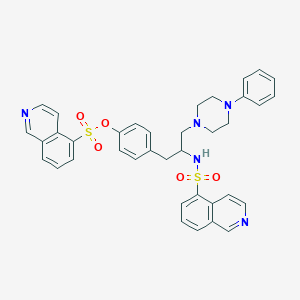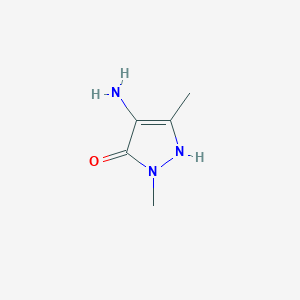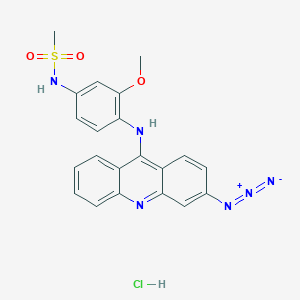
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as AMS, and it has been used extensively in research to study the mechanism of action, biochemical and physiological effects, and potential applications in medicine.
作用機序
The mechanism of action of AMS involves the binding of the compound to DNA, resulting in the inhibition of DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death. The selectivity of AMS for cancer cells is thought to be due to the higher rate of DNA replication in cancer cells compared to normal cells.
生化学的および生理学的効果
AMS has been shown to induce cell death in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. AMS has also been shown to inhibit the growth of tumors in animal models. In addition, AMS has been shown to induce DNA damage and activate DNA repair mechanisms.
実験室実験の利点と制限
One of the advantages of using AMS in lab experiments is its selectivity for cancer cells, which allows for the study of cancer cell biology and potential cancer therapies. However, AMS has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
将来の方向性
There are several future directions for research on AMS, including the development of more effective synthesis methods, the study of the compound's potential as a cancer therapy, and the exploration of its potential in other areas of medicine, such as infectious diseases. Additionally, further research is needed to understand the mechanism of action of AMS and its potential side effects.
合成法
The synthesis method of AMS involves several steps, including the reaction of 3-azido-9-acridinecarboxylic acid with 3-methoxyaniline to form the intermediate compound, followed by the reaction of the intermediate with methanesulfonyl chloride to form the final product, AMS. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
AMS has been extensively used in scientific research, particularly in the field of cancer research. AMS has been shown to selectively target cancer cells, making it a potential candidate for cancer therapy. AMS has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein-protein interactions.
特性
CAS番号 |
125783-39-3 |
|---|---|
製品名 |
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride |
分子式 |
C21H19ClN6O3S |
分子量 |
470.9 g/mol |
IUPAC名 |
N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H |
InChIキー |
XVFIYUXZQUOUGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
正規SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
その他のCAS番号 |
125783-39-3 |
同義語 |
3-azido-AMSA 3-azidoamsacrine N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



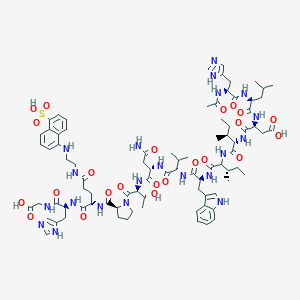
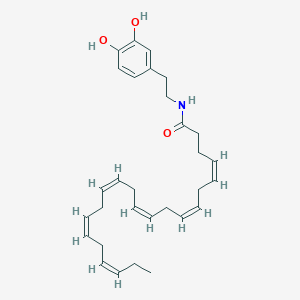
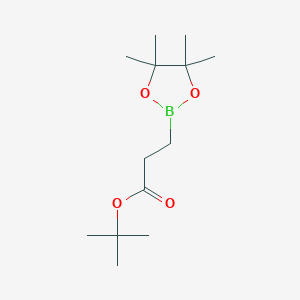
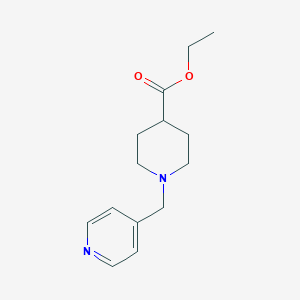
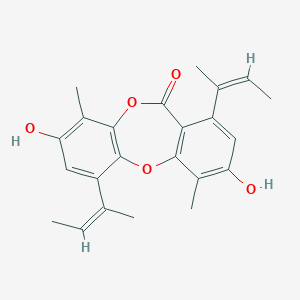
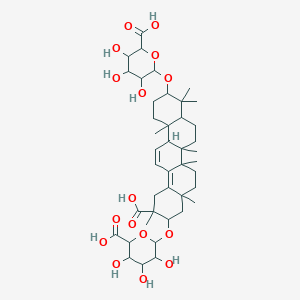
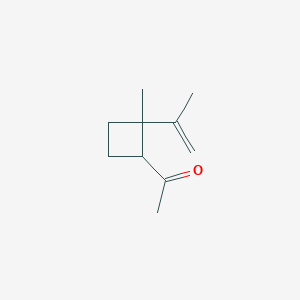
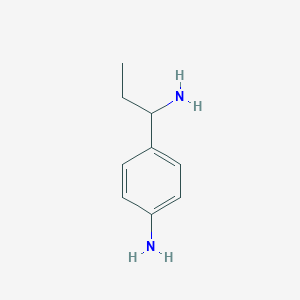
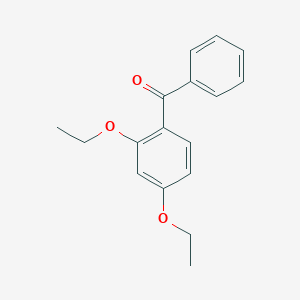
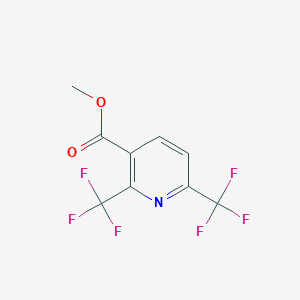
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
